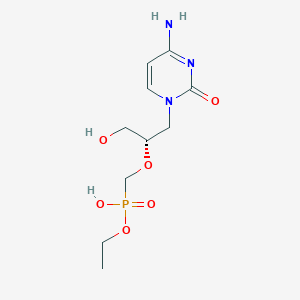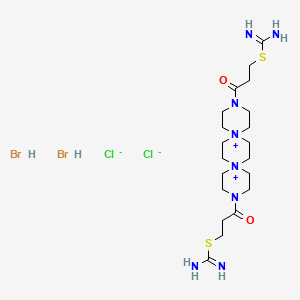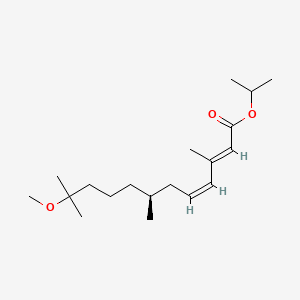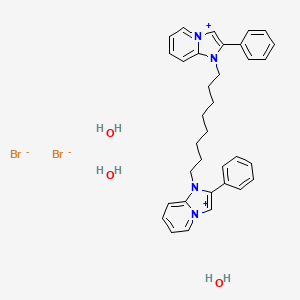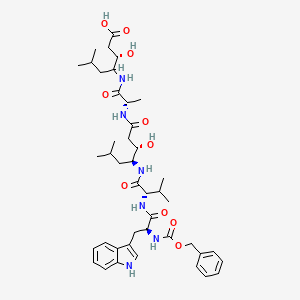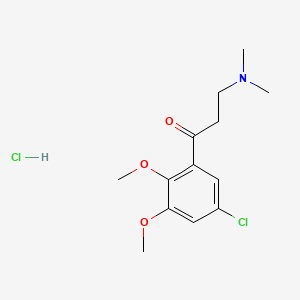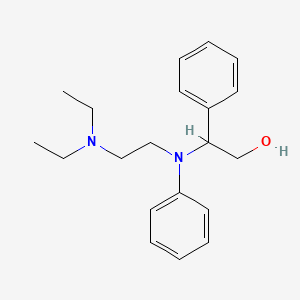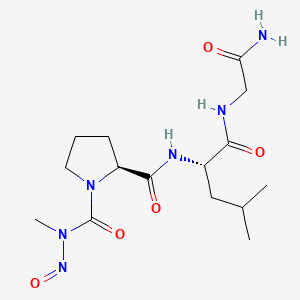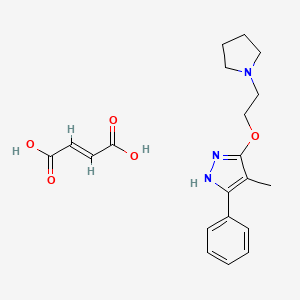
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with pyrrolidine and ethyl bromoacetate can yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . For instance, it may inhibit kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Amino-pyrazoles: Widely studied for their medicinal properties, including enzyme inhibition and anti-inflammatory effects.
Uniqueness
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its pyrrolidinoethoxy group enhances its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
86871-45-6 |
|---|---|
Molecular Formula |
C20H25N3O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-methyl-5-phenyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C16H21N3O.C4H4O4/c1-13-15(14-7-3-2-4-8-14)17-18-16(13)20-12-11-19-9-5-6-10-19;5-3(6)1-2-4(7)8/h2-4,7-8H,5-6,9-12H2,1H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RYVLLHTZECHPKU-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=C(NN=C1OCCN2CCCC2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(NN=C1OCCN2CCCC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


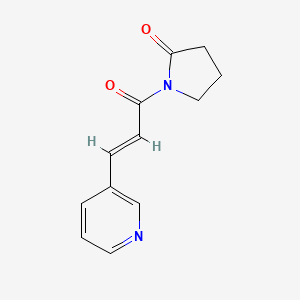
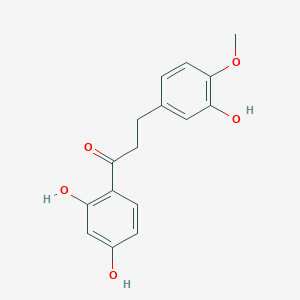
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)


